1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine
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Overview
Description
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of o-hydroxyacetophenones under basic conditions, followed by dehydrative cyclization . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often involve the use of phase transfer catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine can be compared with other benzofuran derivatives, such as:
- (5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride
- N-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(1-pyrrolidinyl)acetamide
These compounds share similar structural features but may exhibit different biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethanamine |
InChI |
InChI=1S/C10H12ClNO/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h4-6H,2-3,12H2,1H3 |
InChI Key |
KSYXYUVBXXHRHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC2=C1OCC2)Cl)N |
Origin of Product |
United States |
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